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Compound of Interest

Compound Name: 2,3-Difluorobenzaldehyde

Cat. No.: B042452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2646-91-5[1][2][3][4][5][6][7]

This technical guide provides an in-depth overview of 2,3-Difluorobenzaldehyde, a key

fluorinated building block in organic synthesis, particularly in the development of novel

pharmaceuticals and advanced materials. This document details its chemical and physical

properties, safety information, experimental protocols for its synthesis and analysis, and its

applications in drug discovery, including its role in the synthesis of potential calcium channel

modulators.

Core Properties of 2,3-Difluorobenzaldehyde
2,3-Difluorobenzaldehyde is a colorless to light yellow liquid with a chemical formula of

C₇H₄F₂O.[2] The presence of two fluorine atoms on the benzene ring significantly influences its

reactivity and the properties of its derivatives, making it a valuable intermediate in medicinal

chemistry.
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Property Value Source(s)

CAS Number 2646-91-5 [1][2][3][4][5]

Molecular Formula C₇H₄F₂O [1][2][4]

Molecular Weight 142.10 g/mol [1][4]

Appearance
Colorless to light yellow clear

liquid
[2][5]

Boiling Point 64-65 °C at 17 mmHg [2][8][9]

Density 1.301 g/mL at 25 °C [8][9]

Refractive Index (n20/D) 1.499 [2][9]

Flash Point 58 °C (136.4 °F) - closed cup [9]

Purity ≥95% to ≥99.0% [1][10]

Storage 2 - 8 °C, stored under nitrogen [1][2]

Safety Information
2,3-Difluorobenzaldehyde is classified as a flammable liquid and causes skin and serious eye

irritation.[11] It may also cause respiratory irritation.[11]

Hazard Statement Code

Flammable liquid and vapor H226

Causes skin irritation H315

Causes serious eye irritation H319

May cause respiratory irritation H335

Signal Word: Warning[9]

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are

recommended when handling this chemical.[9]
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Synthesis of 2,3-Difluorobenzaldehyde
Several synthetic routes to 2,3-Difluorobenzaldehyde have been reported. Below are detailed

protocols for two common methods.

Formylation of 1,2-Difluorobenzene
This method involves the direct formylation of 1,2-difluorobenzene using n-butyllithium and

N,N-dimethylformamide (DMF).

Experimental Protocol:

Reaction Setup: In a 10L three-necked flask, add 1000g of 1,2-Difluorobenzene and 5000mL

of tetrahydrofuran (THF). Purge the flask with nitrogen three times.

Lithiation: Cool the mixture to -65 °C. Slowly add 4000mL of n-Butyllithium (2.5M in hexanes)

dropwise over 2 hours, maintaining the temperature below -60 °C.

Formylation: After the addition is complete, stir the mixture for an additional 30 minutes at

-65 °C. Then, add 800g of N,N-dimethylformamide (DMF) dropwise over 1 hour.

Quenching and Work-up: Allow the reaction mixture to warm to -30 °C naturally. Pour the

reaction mixture into a 10% hydrochloric acid solution, ensuring the temperature does not

exceed 30 °C.

Purification: Wash the organic layer, and then remove the solvent by distillation to obtain the

final product, 2,3-difluorobenzaldehyde.[12][13]

Oxidation of 2,3-Difluorotoluene
This method utilizes the oxidation of 2,3-difluorotoluene to produce 2,3-difluorobenzaldehyde.

Experimental Protocol:

Catalyst and Reagent Preparation:

Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 mL of acetic acid

containing 200 mg of 2,3-difluorotoluene.
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Prepare a solution of 6.06 g of sodium bromide in 35% hydrogen peroxide (H₂O₂) in acetic

acid.

Reaction:

Inject the 2,3-difluorotoluene-acetic acid solution and the H₂O₂-acetic acid solution into a

continuous heat exchanger tubular reactor at flow rates of 5.56 mL/min and 11.11 mL/min,

respectively.

Maintain the reaction temperature at 120 °C with a residence time of 1500 seconds.

Post-treatment:

After the reaction is complete, cool the outlet material and quench the reaction with

dichloromethane.

The conversion of 2,3-difluorotoluene and the yield of 2,3-difluorobenzaldehyde can be

determined by Gas Chromatography (GC) analysis.[5]

Analytical Methods
The purity and identity of 2,3-Difluorobenzaldehyde are typically confirmed using Gas

Chromatography-Mass Spectrometry (GC-MS).

General GC-MS Protocol
Sample Preparation: Dissolve a small amount of the 2,3-Difluorobenzaldehyde sample in a

suitable volatile solvent like dichloromethane or acetonitrile.

GC Conditions:

Column: A mid-polarity capillary column (e.g., DB-624) is suitable for halogenated

aromatic compounds.[11]

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min, and hold for 5 minutes.[14]
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Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

Source Temperature: 230 °C.[15]

Scan Range: m/z 40-400.[14]

Applications in Drug Development
2,3-Difluorobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical

compounds. Its unique fluorine substitution pattern can enhance the biological activity and

pharmacokinetic properties of the final drug molecule.

Synthesis of Calcium Channel Modulators
2,3-Difluorobenzaldehyde serves as a precursor for the synthesis of cyclopentapyridine and

thienopyridine derivatives, which have shown potential as calcium channel modulators.[16]

Calcium channel blockers are a class of drugs used to treat cardiovascular conditions like

hypertension and angina.[17]

Thienopyridine Signaling Pathway
Thienopyridine derivatives, synthesized from precursors like 2,3-Difluorobenzaldehyde, often

act as antiplatelet agents. They function by irreversibly binding to the P2Y12 receptor on

platelets, which in turn inhibits ADP-induced platelet aggregation.[9][13][18] This is a key

pathway in the prevention of thrombosis.

Thienopyridine
Derivative

P2Y12 Receptor

Inhibits

Adenylyl CyclaseInhibits cAMPDecreases VASP PhosphorylationDecreases Platelet AggregationInhibits

ADP Activates
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Click to download full resolution via product page

Caption: Thienopyridine derivative inhibiting the P2Y12 signaling pathway.

Key Synthetic Reactions
2,3-Difluorobenzaldehyde, as an aromatic aldehyde, can undergo a variety of important

organic reactions. Below are generalized workflows for some of these key transformations.

Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic

compounds. While 2,3-Difluorobenzaldehyde is already an aldehyde, understanding this

reaction is crucial as it is a common method for synthesizing similar aromatic aldehydes.

Electron-Rich Arene
+ DMF + POCl₃

Formation of
Vilsmeier Reagent
(Chloroiminium ion)

Electrophilic Attack
on Arene Iminium Intermediate Aqueous Work-up

(Hydrolysis) Aryl Aldehyde

Click to download full resolution via product page

Caption: General workflow of the Vilsmeier-Haack reaction.

Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.

2,3-Difluorobenzaldehyde can be converted to various styrene derivatives using this reaction.

2,3-Difluorobenzaldehyde
+ Phosphonium Ylide [2+2] Cycloaddition Oxaphosphetane

Intermediate Elimination Alkene
+ Triphenylphosphine oxide

Click to download full resolution via product page

Caption: General workflow of the Wittig reaction.

Aldol Condensation
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The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. 2,3-
Difluorobenzaldehyde can react with enolizable ketones or aldehydes to form α,β-unsaturated

carbonyl compounds.

2,3-Difluorobenzaldehyde
+ Enolizable Ketone/Aldehyde

+ Base/Acid

Enolate/Enol
Formation Nucleophilic Addition β-Hydroxy Carbonyl

(Aldol Adduct) Dehydration α,β-Unsaturated Carbonyl

Click to download full resolution via product page

Caption: General workflow of the Aldol condensation.

In conclusion, 2,3-Difluorobenzaldehyde is a versatile and valuable reagent in modern

organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make

it an attractive starting material for the preparation of a wide range of complex molecules with

potential applications in medicinal chemistry and materials science. This guide provides a

foundational understanding of its properties, synthesis, analysis, and applications to aid

researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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